3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone
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Overview
Description
“3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the ethoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Quinazolinone derivatives are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: The parent compound, known for its diverse biological activities.
2-phenyl-4(3H)-quinazolinone: A derivative with a phenyl group, studied for its anticancer properties.
3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
“3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone” is unique due to the presence of ethoxy groups and the sulfanyl linkage, which may impart distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C26H24N2O4S/c1-3-31-20-13-9-18(10-14-20)24(29)17-33-26-27-23-8-6-5-7-22(23)25(30)28(26)19-11-15-21(16-12-19)32-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
RGTZZEXGCCKTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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